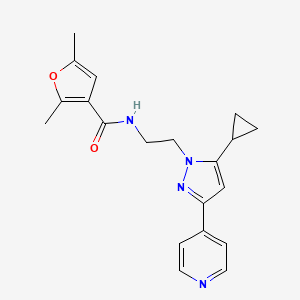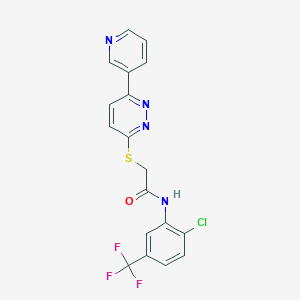
4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of nitriles and is commonly referred to as FIPB.
Mécanisme D'action
The mechanism of action of FIPB is not fully understood. However, it has been suggested that FIPB may exert its biological effects by modulating the activity of certain enzymes or receptors. For example, FIPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FIPB has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. FIPB has also been found to reduce inflammation and pain in animal models. In addition, FIPB has been shown to have antibacterial activity against multidrug-resistant bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
FIPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of biological activities. However, FIPB also has some limitations. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its biological effects. In addition, FIPB has not been extensively studied in humans, and its safety profile is not well established.
Orientations Futures
There are several future directions for research on FIPB. One area of interest is the development of FIPB as a potential anticancer agent. Further studies are needed to determine the optimal dose and administration route of FIPB for cancer treatment. Another area of interest is the use of FIPB as a fluorescent probe for detecting reactive oxygen species in living cells. This could have important applications in the study of oxidative stress and cell signaling. Finally, more research is needed to determine the safety and toxicity of FIPB in humans, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of FIPB involves the reaction of 4-fluorobenzaldehyde with 4-isopropylbenzylamine in the presence of acetic acid and sodium cyanide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of FIPB as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
FIPB has been found to have potential applications in various areas of scientific research. It has been studied for its antitumor, anti-inflammatory, and analgesic properties. FIPB has also been found to have activity against multidrug-resistant bacteria. In addition, FIPB has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-13(2)14-3-5-15(6-4-14)17(12-21)11-19(22)16-7-9-18(20)10-8-16/h3-10,13,17H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZPBGUTQJSRDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2386156.png)



![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)
![2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2386168.png)
![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)
![5-Benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B2386173.png)

![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)